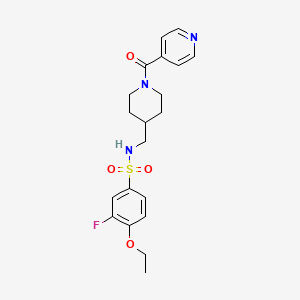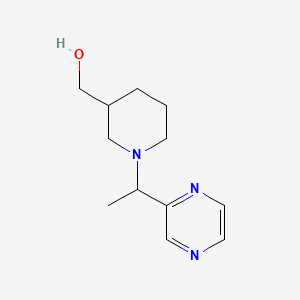
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol is a heterocyclic building block used in various chemical and pharmaceutical research applications. It features a pyrazine ring attached to a piperidine moiety, which is further connected to a methanol group. This structure imparts unique chemical properties, making it valuable for synthesizing complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Piperidine: The pyrazine ring is then attached to a piperidine moiety through a nucleophilic substitution reaction, often using a halogenated pyrazine derivative and piperidine.
Introduction of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Hydrogenated pyrazine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol is used in several scientific research fields:
Chemistry: As a building block for synthesizing complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π interactions with aromatic residues, while the piperidine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-(1-(Pyridin-2-yl)ethyl)piperidin-3-yl)methanol: Similar structure but with a pyridine ring instead of pyrazine.
(1-(1-(Pyrimidin-2-yl)ethyl)piperidin-3-yl)methanol: Contains a pyrimidine ring.
(1-(1-(Quinolin-2-yl)ethyl)piperidin-3-yl)methanol: Features a quinoline ring.
Uniqueness
The presence of the pyrazine ring in (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol imparts unique electronic properties, making it more suitable for certain chemical reactions and biological interactions compared to its analogs. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, enhancing its versatility in research applications.
特性
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(12-7-13-4-5-14-12)15-6-2-3-11(8-15)9-16/h4-5,7,10-11,16H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTPHABXDVSFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
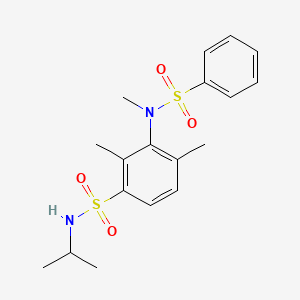
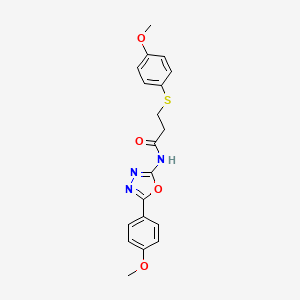
![1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2718174.png)

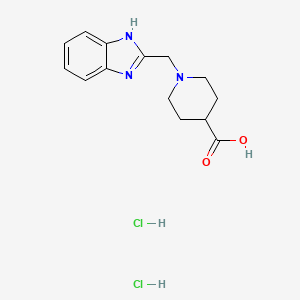
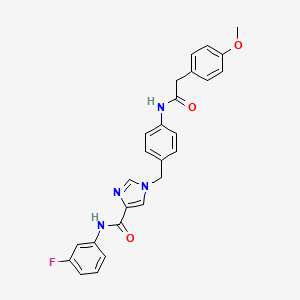
![1-(1,3-Benzodioxol-5-yl)-5-[(3-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B2718178.png)
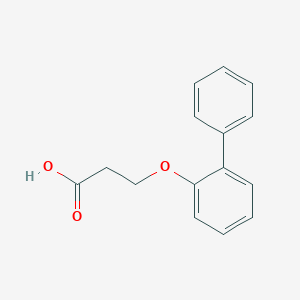

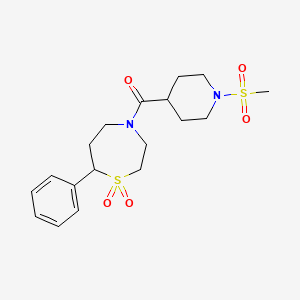
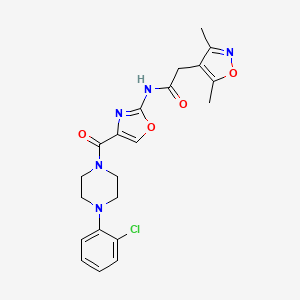
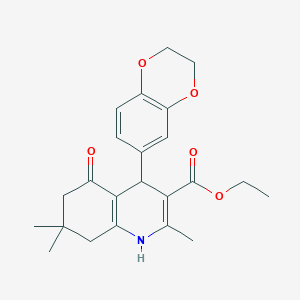
![3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2718186.png)
